molecular formula C13H11N5O7S B2494606 3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide CAS No. 2350179-26-7

3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide

Cat. No. B2494606
CAS RN: 2350179-26-7
M. Wt: 381.32
InChI Key: NXTDHZBMURFUDA-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzoic acid is a compound known for its role in forming coordination polymers and complex chemical structures through various interactions, including hydrogen bonding and π–π interactions. Its derivatives, including those formed with [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide, have been explored for their unique chemical and physical properties, contributing to advancements in material science and organic chemistry.

Synthesis Analysis

The synthesis of coordination polymers involving 3,5-dinitrobenzoic acid has shown solvent-dependent outcomes, indicating the critical role of solvents (e.g., acetone, dimethyl sulfoxide) in determining the structure of the resulting complexes (Pedireddi & Varughese, 2004). Furthermore, the synthesis of derivatives from 3,5-dinitrobenzoic acid through modifications at the benzylic position after amide formation highlights the compound's versatility in chemical synthesis (Barker et al., 2008).

Molecular Structure Analysis

The molecular structures of complexes involving 3,5-dinitrobenzoic acid are significantly influenced by the solvents used during synthesis. For instance, different solvents lead to polymers and complexes with diverse structures, such as solvated channel structures and bilayered structures, showcasing the compound's ability to form a wide range of molecular architectures (Pedireddi & Varughese, 2004).

Chemical Reactions and Properties

The reactivity of 3,5-dinitrobenzoic acid derivatives has been demonstrated in the formation of anionic σ-complexes, indicating the compound's potential in facilitating aromatic nucleophilic substitution reactions (HasegawaYoshinori, 1983). Additionally, the formation of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid highlights its utility in producing functionalized organic compounds (Barker et al., 2008).

Physical Properties Analysis

The physical properties of compounds derived from 3,5-dinitrobenzoic acid, such as those involving coordination polymers, are closely tied to their molecular structures, which are influenced by factors like the solvent used in synthesis and the specific interactions (e.g., hydrogen bonding, π–π interactions) that occur within the crystal lattice (Pedireddi & Varughese, 2004).

Chemical Properties Analysis

The chemical properties of 3,5-dinitrobenzoic acid derivatives, such as their ability to undergo nucleophilic substitution and form a variety of functionalized products, underscore their reactivity and versatility. These properties are pivotal in the synthesis of novel organic compounds with potential applications in various fields of chemistry (HasegawaYoshinori, 1983); (Barker et al., 2008).

Scientific Research Applications

  • Solvent-Dependent Coordination Polymers

    • Research on 3,5-dinitrobenzoic acid has demonstrated its ability to form coordination polymers with cobalt complexes, which are influenced by the solvents used during synthesis. Different solvents lead to unique structures and recognition patterns in these polymers, showcasing the acid's versatility in forming diverse molecular architectures (Pedireddi & Varughese, 2004).
  • Ternary Multicomponent Crystals

    • The acid is utilized in creating ternary crystalline molecular complexes. These complexes are formed by combining 3,5-dinitrobenzoic acid with other compounds through charge-transfer interactions and hydrogen bonding, highlighting its role in studying proton transfer in crystal environments (Seaton, Blagden, Munshi, & Scowen, 2013).
  • Crystal Structures and Hydrogen Bonding

    • Studies on the crystal structures of co-crystal adducts of 3,5-dinitrobenzoic acid reveal complex hydrogen-bonded and π–π-bonded structures, indicating the acid's utility in forming intricate molecular assemblies (Smith & Lynch, 2014).
  • Antitubercular Agents

    • While exploring new antituberculosis agents, derivatives of 3,5-dinitrobenzoic acid were found to exhibit significant activity against Mycobacterium tuberculosis. These derivatives showed selective antimycobacterial effects, emphasizing the potential of 3,5-dinitrobenzoic acid in medicinal chemistry (Karabanovich et al., 2016).
  • Nucleophilic Substitution Reactions

    • Research has explored the reactions of derivatives of 3,5-dinitrobenzoic acid with hydroxide ion in aqueous solutions, contributing to our understanding of nucleophilic substitution reactions in aromatic compounds (HasegawaYoshinori, 1983).
  • Layered Structures Formation

    • The acid has been shown to form layered structures, capable of incorporating other molecules like anthracene, which is significant for the development of new materials with specific properties (Pedireddi, Ranganathan, & Chatterjee, 1998).
  • Derivatization of Alcohols

    • A method was developed to convert alcohols to their corresponding 3,5-dinitrobenzoates, demonstrating the chemical's utility in organic synthesis and analysis (Sonkar, Sengupta, Singh, & Lumb, 2022).
  • Polyethyleneoxy Compounds Analysis

    • 3,5-Dinitrobenzoic acid is used in a modified method for analyzing hydroxyl groups in polyethylene glycol and non-ionic surfactants, proving its applicability in analytical chemistry (Han, 1967).

Safety and Hazards

The compound “3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide” is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dinitrobenzoic acid;(6-oxo-1H-pyridin-3-yl) carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6.C6H7N3OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6(8)11-4-1-2-5(10)9-3-4/h1-3H,(H,10,11);1-3H,(H3,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDHZBMURFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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